molecular formula C13H19NO2 B14488749 Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- CAS No. 65768-17-4

Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-

Cat. No.: B14488749
CAS No.: 65768-17-4
M. Wt: 221.29 g/mol
InChI Key: KWPWOWNUGHMEDM-JQWIXIFHSA-N
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Description

Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is a chiral compound with a complex structure It is an ester derivative of butanoic acid, featuring a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. Common synthetic routes include:

    Esterification: Reacting butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Amidation: Introducing the phenylethylamino group through amidation reactions involving butanoic acid derivatives and phenylethylamine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The phenylethylamino group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, 2-phenylethyl ester: Similar structure but lacks the amino group.

    Butanoic acid, 2-methyl-, methyl ester: Similar ester group but lacks the phenylethylamino group.

    Butanoic acid, 2,2-dimethyl-, methyl ester: Different substitution pattern on the butanoic acid backbone.

Uniqueness

Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)- is unique due to the presence of both the phenylethylamino group and the chiral center, which confer distinct chemical and biological properties. This combination of functional groups and stereochemistry makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65768-17-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl (2S)-2-[[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C13H19NO2/c1-4-12(13(15)16-3)14-10(2)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1

InChI Key

KWPWOWNUGHMEDM-JQWIXIFHSA-N

Isomeric SMILES

CC[C@@H](C(=O)OC)N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCC(C(=O)OC)NC(C)C1=CC=CC=C1

Origin of Product

United States

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